molecular formula C9H12N2OS B1297991 1-(4-Methoxybenzyl)-2-thiourea CAS No. 37412-64-9

1-(4-Methoxybenzyl)-2-thiourea

Cat. No. B1297991
CAS RN: 37412-64-9
M. Wt: 196.27 g/mol
InChI Key: KCPZCBGTVXMSPQ-UHFFFAOYSA-N
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Description

“1-(4-Methoxybenzyl)-2-thiourea” is likely a chemical compound that contains a thiourea group. Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . The “1-(4-Methoxybenzyl)” part suggests the presence of a methoxybenzyl group attached to the thiourea .


Synthesis Analysis

While specific synthesis methods for “1-(4-Methoxybenzyl)-2-thiourea” are not available, similar compounds are often synthesized through reactions involving corresponding amines and isothiocyanates .

Scientific Research Applications

  • Organic Synthesis
    • Summary of Application: 4-Methoxybenzyl esters are used in organic synthesis . They are often used as protecting groups for carboxylic acids during the synthesis of complex organic architectures .
    • Method of Application: The protection of the carboxy group is accomplished by reacting the carboxylic acid with 4-methoxybenzyl chloride (PMBCl) in the presence of triethylamine . This method has been successful with glycine derivatives, which could subsequently be used in the synthesis of more complex peptides .
    • Results or Outcomes: The 4-methoxybenzyl (PMB) ester is known as an inexpensive “workhorse” protecting group. This ester may be readily introduced in high yield under a number of mild reaction conditions .
  • Preparation of Phenolic Ether Intermediates
    • Summary of Application: Power ultrasound efficiently facilitates the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates for organic synthesis .
    • Method of Application: Using two-phase systems in both the ultrasound-promoted preparation and reactions of PMB-Cl, typical runs produce PMB-protected products within 15 minutes .
    • Results or Outcomes: This method allows for the efficient and rapid preparation of PMB-protected products, which are useful intermediates in organic synthesis .
  • Formation of PMB Esters from Carboxylic Acids
    • Summary of Application: A similar reagent, 4-methoxybenzyl-1-piperidyl carbonate, has also been reported to be useful in the formation of PMB esters from carboxylic acids . More recently, these applications have been expanded into investigations in organic methodology and bio-organic chemistry .
    • Method of Application: The protection of the carboxylate group is accomplished by reacting the carboxylic acid with 4-methoxybenzyl chloride (PMBCl) in the presence of triethylamine . This method was very successful with glycine derivatives, which could subsequently be used in the synthesis of more complex peptides .
    • Results or Outcomes: Because of the ability of PMB esters to be formed and cleaved under a variety of conditions, they can be used in a variety of settings . In addition, when the removal of a PMB ester is desired, many orthogonal methods may be employed to induce cleavage .

properties

IUPAC Name

(4-methoxyphenyl)methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-12-8-4-2-7(3-5-8)6-11-9(10)13/h2-5H,6H2,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPZCBGTVXMSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354225
Record name 1-(4-Methoxybenzyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-2-thiourea

CAS RN

37412-64-9
Record name 1-(4-Methoxybenzyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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